![molecular formula C15H14O3S2 B14407451 (7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate CAS No. 86381-47-7](/img/structure/B14407451.png)
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a formyl group, a dithiaspiro moiety, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving sulfur-containing reagents. The formyl group is introduced via formylation reactions, often using reagents like formic acid or formyl chloride under controlled conditions. The final step involves esterification with benzoic acid or its derivatives to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction rates and selectivity, ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: (7R)-9-Carboxy-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate.
Reduction: (7R)-9-Hydroxymethyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also interact with biological membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl propionate: Similar structure but with a propionate ester.
Uniqueness
(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate is unique due to its specific combination of a formyl group, a dithiaspiro moiety, and a benzoate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
86381-47-7 |
|---|---|
Molekularformel |
C15H14O3S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[(7R)-9-formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl] benzoate |
InChI |
InChI=1S/C15H14O3S2/c16-10-12-8-13(9-15(12)19-6-7-20-15)18-14(17)11-4-2-1-3-5-11/h1-5,8,10,13H,6-7,9H2/t13-/m0/s1 |
InChI-Schlüssel |
RVEOGRUTGMXBAV-ZDUSSCGKSA-N |
Isomerische SMILES |
C1CSC2(S1)C[C@H](C=C2C=O)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CSC2(S1)CC(C=C2C=O)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




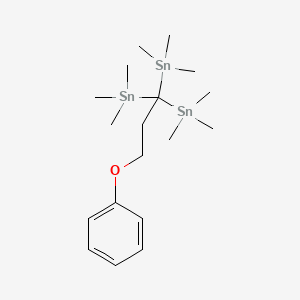

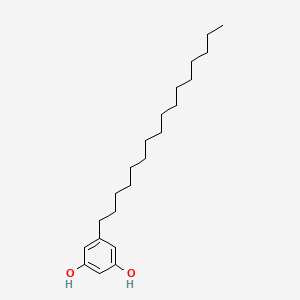
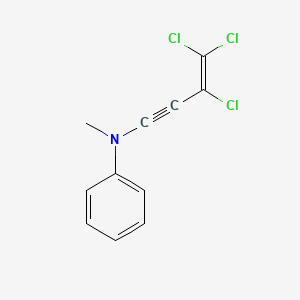

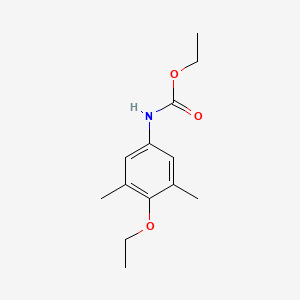

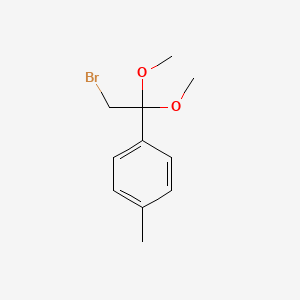
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
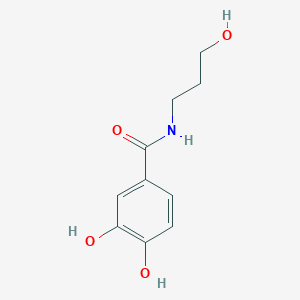
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
